molecular formula C10H20N4 B8513391 N(3)-(2,2-Dimethyl-propyl)-2,5-dimethyl-2H-pyrazole-3,4-diamine

N(3)-(2,2-Dimethyl-propyl)-2,5-dimethyl-2H-pyrazole-3,4-diamine

Cat. No. B8513391
M. Wt: 196.29 g/mol
InChI Key: LWFIQOVKSSDNPF-UHFFFAOYSA-N
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Description

N(3)-(2,2-Dimethyl-propyl)-2,5-dimethyl-2H-pyrazole-3,4-diamine is a useful research compound. Its molecular formula is C10H20N4 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N(3)-(2,2-Dimethyl-propyl)-2,5-dimethyl-2H-pyrazole-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N(3)-(2,2-Dimethyl-propyl)-2,5-dimethyl-2H-pyrazole-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

3-N-(2,2-dimethylpropyl)-2,5-dimethylpyrazole-3,4-diamine

InChI

InChI=1S/C10H20N4/c1-7-8(11)9(14(5)13-7)12-6-10(2,3)4/h12H,6,11H2,1-5H3

InChI Key

LWFIQOVKSSDNPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)NCC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(2,5-Dimethyl-4-nitroso-2H-pyrazol-3-yl)-(2,2-dimethyl-propyl)-amine (3.44 g, 16.36 mmol), 400 mg of 10% Pd/C and 60 mL EtOAc were placed under a balloon of H2 and stirred at 23° C. After 4 h, the reaction mixture was filtered through Celite and evaporated to an orange oil. Flash chromatography on silica gel, eluting with CHCl3/MeOH (20/1), gave a yellow solid. Recrystallization from hot hexanes/EtOAc gave 2.86 g (14.57 mmol, an 89% yield) of the title compound as an off-white crystalline solid. mp: 65-69° C.; 1H NMR (300 MHz, CDCl3): δ1.00 (s, 9H), 1.65 (brs, 2H), 2.13 (s, 3H), 2.77 (brs, 2H), 2.89 (brs, 1H), 3.62 (s, 3H); IR (KBr, cm−1): 3347-3204brs, 2952s, 2903w, 1599m, 1528m, 1495m, 1477m, 1378m, 1316m; MS (ES) m/z (relative intensity): 197 (M++H, 100).
Name
(2,5-Dimethyl-4-nitroso-2H-pyrazol-3-yl)-(2,2-dimethyl-propyl)-amine
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

(2,5-Dimethyl-4-nitroso-2H-pyrazol-3-yl)-(2,2-dimethyl-propyl)-amine (3.44 g, 16.36 mmol), 400 mg of 10% Pd/C and 60 mL EtOAc were placed under a balloon of H2 and stirred at 23° C. After 4 h, the reaction mixture was filtered through Celite and evaporated to an orange oil. Flash chromatography on silica gel, eluting with CHCl3/MeOH (20/1), gave a yellow solid. Recrystallization from hot hexanes/EtOAc gave 2.86 g (14.57 mmol, an 89% yield) of the tidle compound as an off-white crystalline solid. mp: 65-69° C.; 1H NMR (300 MHz, CDCl3): δ 1.00 (s, 9H), 1.65 (brs, 2H), 2.13 (s, 3H), 2.77 (brs, 2H), 2.89 (brs, 1H), 3.62 (s, 3H); IR (KBr, cm−1): 3347-3204brs, 2952s, 2903w, 1599m, 1528m, 1495m, 1477m, 1378m, 1316m; MS (ES) m/z (relative intensity): 197 (M++H, 100).
Name
(2,5-Dimethyl-4-nitroso-2H-pyrazol-3-yl)-(2,2-dimethyl-propyl)-amine
Quantity
3.44 g
Type
reactant
Reaction Step One
[Compound]
Name
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Quantity
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Type
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Reaction Step Two
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Type
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Reaction Step Three
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400 mg
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Reaction Step Four
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60 mL
Type
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Reaction Step Five
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Reaction Step Eight
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Reaction Step Nine
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Reaction Step Ten
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Reaction Step Twelve
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Quantity
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Type
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